molecular formula C19H23N3O4 B2947641 Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate CAS No. 1705903-61-2

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate

Cat. No.: B2947641
CAS No.: 1705903-61-2
M. Wt: 357.41
InChI Key: WNKVHBAYSQFIGM-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a piperidine derivative. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

Uniqueness

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate is unique due to the combination of the quinoxaline and piperidine moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-oxo-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-2-25-19(24)8-7-18(23)22-11-9-14(10-12-22)26-17-13-20-15-5-3-4-6-16(15)21-17/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKVHBAYSQFIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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